2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 4’-position, and a carbonitrile group at the 3-position of the biphenyl structure. Biphenyl compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile typically involves the coupling of fluorinated biphenyl derivatives with appropriate nitrile precursors. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a fluorinated aryl boronic acid is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives with different oxidation states.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl quinones.
Scientific Research Applications
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group also plays a crucial role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-bromobiphenyl: Similar in structure but with a bromine atom instead of a methyl group.
4-Methylbiphenyl-2-carbonitrile: Lacks the fluorine atom but has a similar biphenyl core.
2-Fluoro-4’-methylbiphenyl: Similar but without the carbonitrile group.
Uniqueness
2-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the fluorine, methyl, and carbonitrile groups on the biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-3-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-16)14(13)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWQJWABFFVSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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